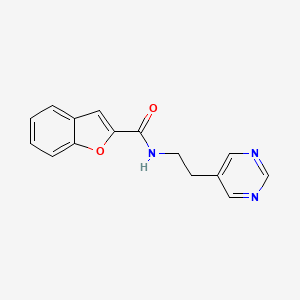

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-pyrimidin-5-ylethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c19-15(18-6-5-11-8-16-10-17-9-11)14-7-12-3-1-2-4-13(12)20-14/h1-4,7-10H,5-6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPVWAFCSIILFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CN=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran-2-carboxylic Acid: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate.

Amidation Reaction: The benzofuran-2-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 2-(pyrimidin-5-yl)ethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-amine.

Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide functions as an effective inhibitor of SHP2, a protein involved in several cancers, including lung, colon, and breast cancers. The compound's ability to inhibit SHP2 suggests its potential as a therapeutic agent for hyperproliferative diseases .

1.2 Antimicrobial Properties

Compounds with similar structures have exhibited significant antimicrobial activity. For instance, studies on benzofuran derivatives containing pyrimidine have shown effectiveness against various microbial strains, indicating that this compound may also possess similar properties .

1.3 Inhibitors of Enzymatic Activity

The compound has been explored for its role as an inhibitor of enzymes such as 5-lipoxygenase and angiotensin-converting enzyme, which are implicated in inflammatory processes and cardiovascular diseases. This suggests that it could be utilized in the development of anti-inflammatory drugs .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Comparative analyses with related compounds reveal how variations in substituents affect biological activity:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Methylpyrimidine Derivative | Pyrimidine ring with alkyl substituents | Antimicrobial | Lacks benzofuran structure |

| Benzofuran Derivative | Benzofuran core with various substituents | Antitumor | Does not contain pyrimidine |

| Pyridine-N-Benzamide | Pyridine ring linked to an amide | CNS effects | Different ring structure |

This table illustrates how modifications can influence the efficacy and selectivity of compounds targeting specific biological pathways.

Case Studies

3.1 SHP2 Inhibition in Cancer Treatment

A study highlighted the effectiveness of carboxamide-pyrimidine derivatives as SHP2 antagonists, showing that this compound could significantly reduce tumor growth in preclinical models. The compound demonstrated high selectivity over other targets, reducing the risk of cardiotoxicity associated with some existing SHP2 inhibitors .

3.2 Antimicrobial Screening

In another investigation, derivatives of benzofuran were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that certain compounds exhibited excellent antimicrobial properties, suggesting that this compound could serve as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzofuran moiety can intercalate with DNA, while the pyrimidine ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzymatic activity or modulation of receptor function.

Comparison with Similar Compounds

Notes

Limitations : Direct pharmacological data for this compound are absent; comparisons rely on structural analogs.

Synthesis Challenges : The ethyl spacer may introduce synthetic hurdles, such as regioselectivity in coupling reactions .

Future Directions : Prioritize in vitro assays to evaluate kinase inhibition and cytotoxicity profiles.

Biological Activity

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzofuran backbone with an ethyl side chain substituted with a pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 267.28 g/mol. The compound's structure is critical for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes. For example, it has shown significant inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis and tissue remodeling.

- DNA Intercalation : The benzofuran moiety allows for intercalation into DNA, potentially disrupting replication and transcription processes, which is a common mechanism among anticancer agents.

- Receptor Modulation : The pyrimidine ring can form hydrogen bonds with amino acid residues in proteins, modulating receptor functions that could lead to altered cell signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties:

- Cell Proliferation Inhibition : Studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC) cells. It exhibits an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong anticancer efficacy .

- Selectivity : The compound shows a favorable selectivity index, demonstrating significantly less effect on non-cancerous cells compared to cancerous ones, suggesting potential for targeted therapy .

- Metastasis Inhibition : In vivo studies revealed that treatment with this compound inhibited lung metastasis in mouse models more effectively than known treatments like TAE226 .

Antimicrobial Activity

This compound also displays antimicrobial properties:

- Broad Spectrum : It has been investigated for its activity against various bacterial strains and fungi, showing promise as a potential antimicrobial agent .

- Mechanism : The antimicrobial effects may be attributed to the disruption of microbial cellular processes through enzyme inhibition and membrane damage mechanisms .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a reasonable bioavailability profile:

- Oral Bioavailability : Reported to be around 31.8% following oral administration, indicating good absorption characteristics .

- Clearance Rate : The compound exhibits a clearance rate of approximately 82.7 mL/h/kg after intravenous administration, which suggests moderate elimination from the body .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Methylpyrimidine Derivative | Pyrimidine ring with alkyl substituents | Antimicrobial | Lacks benzofuran structure |

| Benzofuran Derivative | Benzofuran core with various substituents | Antitumor | Does not contain pyrimidine |

| Pyridine-N-Benzamide | Pyridine ring linked to an amide | CNS effects | Different ring structure |

This table highlights how variations in chemical structure can influence biological activity while maintaining similar core features.

Case Studies

Several case studies have documented the biological activities of this compound:

- In vitro Studies : A study demonstrated significant inhibition of cancer cell proliferation in various cell lines, establishing its potential as an anticancer agent .

- In vivo Models : Animal studies indicated reduced tumor growth and metastasis when treated with this compound compared to controls, further supporting its therapeutic potential in oncology .

Q & A

Q. Advanced Optimization

- Temperature Control : Reactions are performed at 0–25°C to minimize side reactions (e.g., hydrolysis) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Catalytic Additives : DMAP accelerates amidation by stabilizing intermediates .

How can X-ray crystallography and computational tools elucidate the structural features of this compound?

Q. Basic Structural Analysis

Q. Advanced Computational Modeling

- Molecular Descriptors : PubChem-derived parameters (e.g., logP, polar surface area) predict solubility and permeability .

- Docking Studies : Software like AutoDock models interactions with biological targets (e.g., enzymes) to rationalize activity .

What experimental strategies are used to evaluate the compound’s biological activity and resolve contradictory data?

Q. Basic Screening

- In vitro Assays : Enzyme inhibition (e.g., kinase assays) and receptor-binding studies (radioligand displacement) quantify potency .

- Cytotoxicity Profiling : MTT assays on cancer cell lines assess therapeutic potential .

Q. Advanced Data Reconciliation

- Dose-Response Curves : EC50/IC50 values across multiple replicates identify outliers .

- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics or transcriptomics for pathway analysis .

How do structural modifications (e.g., pyrimidine substitution) impact biological activity?

Q. Basic Structure-Activity Relationship (SAR)

Q. Advanced Mechanistic Insights

- Bioisosteric Replacement : Replacing pyrimidine with triazine alters hydrogen-bonding patterns, affecting target selectivity .

- Dynamic Simulations : MD (molecular dynamics) studies reveal conformational changes during target engagement .

What methodologies address challenges in pharmacokinetic profiling?

Q. Basic ADME Studies

Q. Advanced Techniques

- LC-MS/MS : Quantifies plasma/tissue concentrations in rodent models .

- PBPK Modeling : Integrates in vitro data to simulate human pharmacokinetics .

How can synthetic impurities or degradation products be characterized?

Q. Basic Analytical Chemistry

- HPLC-PDA : Detects impurities >0.1% using C18 columns and gradient elution .

- Mass Spectrometry : HRMS (high-resolution MS) identifies degradation pathways (e.g., hydrolysis, oxidation) .

Q. Advanced Workflows

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to profile stability .

- QbD (Quality by Design) : DOE (design of experiments) optimizes synthesis to minimize impurities .

What computational and experimental approaches validate target engagement in complex biological systems?

Q. Basic Target Validation

- CRISPR Knockout : Confirm activity loss in target-deficient cell lines .

- Pull-Down Assays : Biotinylated probes isolate target proteins from lysates .

Q. Advanced Multi-Omics Integration

- Phosphoproteomics : Identifies downstream signaling nodes affected by the compound .

- Thermal Shift Assays : DSF (differential scanning fluorimetry) measures target stabilization upon binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.